4-Amino-4'-fluoro-[1,1'-biphenyl]-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-(4-fluorophenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7,15H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABQYTDHTJDQOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Amino 4 Fluoro 1,1 Biphenyl 3 Ol
Mass Spectrometry for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS)
Specific high-resolution mass spectrometry data, including exact mass measurements and fragmentation patterns for 4-Amino-4'-fluoro-[1,1'-biphenyl]-3-ol, are not available in surveyed scientific databases and literature. This information is crucial for the unambiguous confirmation of its elemental composition and molecular structure.
Electronic Absorption and Emission Spectroscopy for Photophysical Properties
The photophysical properties of this compound, which are determined by how the molecule interacts with light, have not been specifically documented in available research.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Experimental data detailing the UV-Vis absorption spectrum of this compound, including its maximum absorption wavelengths (λmax) and corresponding molar absorptivity coefficients (ε), could not be located. These values are essential for understanding the electronic transitions within the molecule.
Fluorescence Spectroscopy
Information regarding the fluorescence properties of this compound, such as its emission spectrum, quantum yield, and fluorescence lifetime, is not present in the reviewed literature. This data would provide insight into the molecule's potential as a fluorescent probe or material.
Computational and Theoretical Investigations into the Molecular Architecture and Properties of 4 Amino 4 Fluoro 1,1 Biphenyl 3 Ol
Conformational Analysis and Torsional Dynamics of Substituted Biphenyl (B1667301) Systems
The conformational landscape of biphenyl and its derivatives is primarily defined by the torsional or dihedral angle between the two phenyl rings. This angle is a consequence of the balance between two opposing forces: the steric hindrance of the ortho substituents, which favors a twisted conformation, and the π-conjugation between the rings, which favors planarity. helsinki.fipharmaguideline.com In the case of 4-Amino-4'-fluoro-[1,1'-biphenyl]-3-ol, the substituents are in the meta and para positions, which generally results in a lower barrier to rotation compared to ortho-substituted analogs. rsc.org
The ground state equilibrium geometry of unsubstituted biphenyl is non-planar, with a dihedral angle of approximately 42-44 degrees. colostate.edunih.gov The introduction of substituents, such as amino, hydroxyl, and fluoro groups, can influence this angle. While these groups are not in the ortho positions and thus exert less steric hindrance, their electronic effects can modulate the potential energy surface of the torsional motion. Computational studies on various substituted biphenyls have shown that density functional theory (DFT) methods, such as B3LYP, can reliably predict torsional barriers and equilibrium angles. helsinki.fi The torsional motion itself is a dynamic process, and understanding its energetics is crucial for predicting the molecule's behavior in different environments. helsinki.fi
| Factor | Description | Effect on Dihedral Angle |
|---|---|---|
| Steric Hindrance | Repulsive forces between bulky groups at ortho positions. | Increases the angle, favoring a twisted conformation. |
| π-Conjugation | Delocalization of π-electrons across the two rings. | Decreases the angle, favoring a planar conformation. |
| Electronic Effects of Substituents | Electron-donating or -withdrawing nature of substituents. | Can modulate the rotational barrier and equilibrium angle. |
| Solvent Effects | Interactions with the surrounding medium. | Can shift the dihedral distributions. nih.gov |
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Predictions
Quantum chemical calculations are powerful tools for elucidating the electronic structure, stability, and reactivity of molecules. For this compound, methods like Density Functional Theory (DFT) can provide valuable insights. indexcopernicus.com These calculations can determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) maps are another important output of quantum chemical calculations. nih.gov These maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the amino and hydroxyl groups are expected to be regions of negative potential (electron-rich), while the fluorine atom and the aromatic protons would likely exhibit positive potential (electron-poor). This information is crucial for predicting how the molecule will interact with other chemical species. nih.gov
| Property | Significance | Predicted Characteristics for this compound |
|---|---|---|
| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. | Influenced by the electron-donating amino and hydroxyl groups and the electron-withdrawing fluorine. |
| Molecular Electrostatic Potential (MEP) | Reveals charge distribution and reactive sites. | Negative potential around the amino and hydroxyl groups; positive potential around the fluorine and aromatic protons. |
| Dipole Moment | Measure of the overall polarity of the molecule. | Non-zero due to the asymmetrical substitution pattern. nih.gov |
Molecular Modeling and Docking Simulations for Investigating Ligand-Protein Interactions at a Molecular Level
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. dergipark.org.trmdpi.com This method is instrumental in drug discovery and design for understanding the molecular basis of ligand-protein interactions. ajgreenchem.comrjptonline.org For this compound, docking simulations can be performed against various protein targets to explore its potential biological activity. nih.govresearchgate.net
The process involves preparing the 3D structures of both the ligand and the protein. The ligand's energy is minimized to find its most stable conformation. dergipark.org.tr The docking algorithm then samples a large number of possible orientations of the ligand within the protein's binding site and scores them based on their binding affinity. mdpi.com These scores are typically expressed as binding energies (e.g., in kcal/mol), with lower values indicating a more favorable interaction. dergipark.org.tr
The interactions that stabilize the ligand-protein complex can be visualized and analyzed. These often include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov For instance, the amino and hydroxyl groups of this compound are potential hydrogen bond donors and acceptors, while the biphenyl core can engage in hydrophobic and aromatic interactions. The fluorine atom can also participate in specific interactions, such as halogen bonding. The insights gained from these simulations can guide the design of more potent and selective molecules. nih.gov
Analysis of Axial Chirality and Atropisomerism in Biphenyl Derivatives
Biphenyl derivatives can exhibit a special type of chirality known as axial chirality, which arises from restricted rotation around the single bond connecting the two aryl rings. wikipedia.orgstackexchange.com When the rotation is sufficiently hindered, stable, non-superimposable mirror images called atropisomers can be isolated. pharmaguideline.com This phenomenon is most common in ortho-substituted biphenyls where bulky groups prevent free rotation. wikipedia.org
For this compound, the absence of bulky ortho substituents means that the barrier to rotation around the central C-C bond is likely to be relatively low. The free energy barrier required to separate atropisomers at room temperature is approximately 93.5 kJ/mol. pharmaguideline.com It is improbable that this compound would form stable atropisomers under normal conditions. However, the concept of a chiral axis still applies. pharmaguideline.com The molecule possesses a C2 axis of symmetry, but the substitution pattern may lead to transient, non-superimposable conformations. The stability of these conformers and the energy barrier to their interconversion can be investigated using computational methods. nih.gov
The transfer of chirality from a chiral center to a pro-atropisomeric biphenyl core has been observed in dipeptides, demonstrating that even in conformationally flexible systems, a preference for a particular torsional direction can be induced. acs.org
Computational Predictions of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational chemistry offers powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental assignments. nih.gov For this compound, techniques like DFT can be used to predict infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. ias.ac.inresearchgate.net
Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. ias.ac.in These calculated spectra can be compared with experimental FT-IR and FT-Raman spectra to assign the observed peaks to specific vibrational modes, such as O-H, N-H, and C-F stretching and bending vibrations. ias.ac.in
Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can predict the chemical shifts of ¹H and ¹³C nuclei. nih.govacs.org These predictions are highly sensitive to the molecular geometry and electronic environment, making them valuable for confirming the structure and conformation of the molecule. nsf.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands observed in a UV-Vis spectrum. rsc.org These calculations can provide insights into the nature of the electronic excitations and the influence of the substituents on the absorption properties. nih.gov
The correlation between computed and experimental spectra is a powerful approach for structural elucidation and for gaining a deeper understanding of the molecule's properties. researchgate.net Discrepancies between predicted and experimental values can often be rationalized by considering environmental effects, such as solvent interactions, which can be incorporated into more advanced computational models. nih.gov
Chemical Reactivity and Derivatization Strategies for 4 Amino 4 Fluoro 1,1 Biphenyl 3 Ol
Reactivity of the Amino and Hydroxyl Functional Groups
The amino (-NH2) and hydroxyl (-OH) groups on one of the phenyl rings are the primary centers of reactivity. Both are strong activating groups, making the ring susceptible to electrophilic attack and enabling various functionalization reactions at the nitrogen and oxygen atoms. The amino group, a primary amine, can undergo reactions such as acylation, alkylation, sulfonylation, and diazotization. Similarly, the phenolic hydroxyl group can be derivatized through O-alkylation, esterification, and conversion into a triflate for cross-coupling reactions.
The biphenyl (B1667301) core of the molecule presents multiple sites for electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents.
The Aminophenol Ring: The amino and hydroxyl groups are powerful ortho-, para-directing activators. Their presence on the same ring strongly enhances its nucleophilicity compared to the fluoro-substituted ring. The positions ortho and para to these groups are significantly activated. Specifically, the positions C-2, C-6, and C-5 are the most likely sites for electrophilic attack. The combined directing effects of the meta-positioned amino and hydroxyl groups make the C-2 and C-6 positions particularly electron-rich.
The Fluorophenyl Ring: The fluorine atom is an ortho-, para-director but is deactivating towards EAS due to its strong inductive electron-withdrawing effect. nih.gov Consequently, electrophilic substitution on the fluorinated ring is significantly less favorable than on the highly activated aminophenol ring.
Reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to proceed selectively on the aminophenol ring. researchgate.net
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 4-Amino-4'-fluoro-[1,1'-biphenyl]-3-ol
| Reaction Type | Typical Reagents | Predicted Major Product(s) (Substitution on Aminophenol Ring) | Rationale |
|---|---|---|---|
| Nitration | Dilute HNO₃ | Substitution at C-2 and/or C-6 | The -OH and -NH₂ groups are strong activators and o,p-directors. The positions ortho to both groups are highly activated. |
| Halogenation | Br₂ in H₂O | Substitution at C-2, C-6, and potentially C-5 | High activation of the ring may lead to multiple substitutions. |
| Sulfonation | Fuming H₂SO₄ | Substitution at C-2 or C-6 | Steric hindrance might favor substitution at the position ortho to the smaller hydroxyl group. |
The fluorine atom on the second phenyl ring can potentially act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. However, SNAr reactions typically require the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. researchgate.net In the case of this compound, the fluorinated ring lacks such activation.
Therefore, direct nucleophilic displacement of the fluorine atom by common nucleophiles is challenging under standard conditions. Forcing conditions, such as high temperatures and very strong nucleophiles, might be required. Alternatively, derivatization of the other ring to introduce electron-withdrawing character could facilitate this transformation. More advanced methods, such as transition-metal-catalyzed C-F bond functionalization, represent a more viable strategy for derivatization at this position. nih.gov
Given the multiple reactive sites, achieving selective functionalization is crucial for using this molecule as a versatile building block. This can be accomplished through the strategic use of protecting groups and by exploiting the differential reactivity of the functional groups. nih.gov
Selective N-Functionalization: The amino group is generally more nucleophilic than the hydroxyl group and can be selectively acylated or alkylated under controlled conditions. Using a base that does not deprotonate the phenol (B47542) can help achieve selectivity.
Selective O-Functionalization: After protecting the amino group (e.g., as an amide or carbamate), the phenolic hydroxyl group can be selectively targeted for reactions like O-alkylation (Williamson ether synthesis) or esterification.
Sequential Derivatization: A powerful strategy involves a multi-step sequence. For example, the amino group can first be acylated, followed by O-alkylation of the hydroxyl group, and finally, deprotection of the amine to yield a derivative that is selectively functionalized at the oxygen atom.
Table 2: Examples of Selective Functionalization Strategies
| Target Functionalization | Step 1: Reagent & Reaction | Step 2: Reagent & Reaction | Outcome |
|---|---|---|---|
| Selective N-Acetylation | Acetic anhydride (B1165640), pyridine (B92270) (controlled temp.) | - | 4-Acetamido-4'-fluoro-[1,1'-biphenyl]-3-ol |
| Selective O-Methylation | 1. Boc anhydride to protect -NH₂ group | 2. CH₃I, K₂CO₃ to methylate -OH group | Protected intermediate, followed by deprotection to yield 4-Amino-3-methoxy-4'-fluoro-[1,1'-biphenyl] |
| Diazotization and Sandmeyer Reaction | 1. NaNO₂, HCl (0-5 °C) on the -NH₂ group | 2. CuX (X = Cl, Br, CN) | Replacement of the amino group with a halide or cyanide, enabling further cross-coupling. |
Palladium-Catalyzed Reactions on Derivatized Biphenyls for Further Elaboration
Palladium-catalyzed cross-coupling reactions are indispensable tools for modifying aromatic systems. While this compound itself is not primed for these reactions, its derivatives are excellent substrates. mdpi.comnih.gov
The hydroxyl group can be converted to a triflate (-OTf) or nonaflate, which are excellent leaving groups for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of new carbon-carbon or carbon-nitrogen bonds at the C-3 position. Similarly, the amino group can be converted into a more versatile functional group. For instance, a Sandmeyer reaction can transform the amino group into a halide (Br, I), which can then participate in a wide range of Pd-catalyzed couplings. mdpi.com
Furthermore, recent advances in catalysis have enabled the use of C-F bonds in cross-coupling reactions, although this typically requires specific catalytic systems and can be more challenging than reactions involving heavier halides or triflates. nih.gov
Table 3: Potential Palladium-Catalyzed Reactions on Derivatives
| Derivative | Coupling Reaction | Coupling Partner | Catalyst/Base Example | Resulting Structure |
|---|---|---|---|---|
| 3-Triflyloxy-4-amino-4'-fluorobiphenyl | Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Introduction of a new aryl group at C-3 |
| 3-Hydroxy-4-iodo-4'-fluorobiphenyl (via Sandmeyer) | Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N | Introduction of a vinyl group at C-4 |
| 3-Triflyloxy-4-amino-4'-fluorobiphenyl | Buchwald-Hartwig Amination | Secondary amine | Pd₂(dba)₃, BINAP, NaOtBu | Introduction of a new amino group at C-3 |
Utilization of this compound as a Versatile Building Block in Complex Chemical Synthesis
The combination of three distinct and strategically placed functional groups makes this compound a highly valuable and versatile building block for the synthesis of complex molecules. Its structural features allow for the systematic and controlled introduction of molecular diversity.
The aminophenol moiety is a common feature in biologically active compounds, and the fluorobiphenyl scaffold is prevalent in pharmaceuticals and materials science. By leveraging the selective derivatization strategies discussed—such as protection/deprotection sequences, electrophilic substitutions, and palladium-catalyzed cross-couplings—chemists can use this starting material to construct libraries of novel compounds. For example, the amino group can serve as an anchor point for peptide coupling, the hydroxyl group can be a site for attaching solubilizing groups, and the fluorine-bearing ring can be modified to fine-tune electronic properties or metabolic stability. nih.govnih.gov The ability to sequentially or orthogonally modify the three functional sites provides a powerful pathway to complex target molecules from a single, readily accessible precursor.
Advanced Applications of 4 Amino 4 Fluoro 1,1 Biphenyl 3 Ol in Chemical Research and Materials Science
Role as a Privileged Scaffold in Contemporary Ligand Design for Chemical Biology
In medicinal chemistry and chemical biology, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. mdpi.com The biphenyl (B1667301) core of 4-Amino-4'-fluoro-[1,1'-biphenyl]-3-ol provides a rigid and sterically defined backbone, which is a common feature in the design of ligands for various protein targets. The functional groups—amino (-NH2), hydroxyl (-OH), and fluoro (-F)—offer multiple points for modification and interaction.
The strategic placement of these groups allows for a diverse range of non-covalent interactions crucial for molecular recognition:
Amino Group: Can act as a hydrogen bond donor and can be readily modified to form amides, sulfonamides, or ureas, enabling the exploration of a vast chemical space.
Hydroxyl Group: Functions as both a hydrogen bond donor and acceptor, contributing significantly to binding affinity and selectivity.
Fluoro Group: The introduction of fluorine can enhance metabolic stability, binding affinity (through interactions with C-H bonds), and modulate the acidity/basicity of nearby functional groups. nih.gov Fluorine editing has become a common practice in optimizing drug candidates. nih.gov
While direct research on this compound as a privileged scaffold is not extensively documented, its structural motifs are present in numerous biologically active compounds. For instance, research into Fatty Acid Binding Protein 4 (FABP4) inhibitors has identified novel scaffolds through computational design based on existing ligands, highlighting the modular approach to ligand development where similar frameworks are optimized for specific targets. nih.govresearchgate.net The combination of a rigid aromatic system with versatile functional groups makes this compound a highly promising candidate for the development of new libraries of compounds aimed at various biological targets.
Table 1: Structural Features and Their Significance in Ligand Design
| Structural Feature | Role in Ligand Design | Potential Interactions |
|---|---|---|
| Biphenyl Core | Provides a rigid, sterically defined scaffold for predictable orientation in binding pockets. | π-π stacking, hydrophobic interactions. |
| Amino Group (-NH2) | Acts as a key interaction point and allows for diverse chemical modifications. | Hydrogen bonding (donor), ionic interactions (when protonated). |
| Hydroxyl Group (-OH) | Enhances binding affinity and solubility. | Hydrogen bonding (donor and acceptor). |
| Fluoro Group (-F) | Modulates electronic properties, metabolic stability, and binding affinity. | Dipole-dipole interactions, C-H···F hydrogen bonds. |
Development of Chiral Ligands and Auxiliaries in Asymmetric Catalysis
The amino alcohol functionality within this compound is a cornerstone for the development of chiral ligands and auxiliaries used in asymmetric catalysis. Chiral amino alcohols are readily accessible and have been successfully applied in a wide variety of asymmetric reactions. nih.govpolyu.edu.hk These compounds can be complexed with metals (e.g., copper, zinc, boron) to form catalysts that facilitate stereoselective transformations, yielding products with high enantiomeric purity.
The proximity of the amino and hydroxyl groups allows for the formation of stable chelate rings with metal centers, creating a well-defined chiral environment around the catalytic site. This constrained geometry is essential for differentiating between the prochiral faces of a substrate, leading to high enantioselectivity.
Key aspects of its potential in this field include:
Synthesis of Chiral Catalysts: The compound can be resolved into its constituent enantiomers, each serving as a precursor to a chiral ligand. These ligands can then be used in reactions such as asymmetric reductions, alkylations, and aldol reactions. polyu.edu.hk
Copper-Catalyzed Reactions: Copper-catalyzed asymmetric reactions have become an attractive method for preparing chiral amine derivatives under mild conditions. nih.gov The amino alcohol scaffold is particularly effective in forming active copper catalysts for reactions like asymmetric hydroamination. nih.govunimi.itacs.org
Structural Modification: The biphenyl backbone can be further modified to fine-tune the steric and electronic properties of the resulting catalyst, optimizing its performance for specific chemical transformations. The introduction of bulky groups, for example, can enhance enantioselectivity by creating a more sterically demanding chiral pocket. polyu.edu.hk
Precursor for High-Performance Organic Materials
The unique electronic and structural characteristics of this compound make it a valuable precursor for a new generation of high-performance organic materials. The fluorinated biphenyl structure provides thermal stability and specific electronic properties, while the amino and hydroxyl groups serve as reactive sites for polymerization or derivatization. nbinno.comresearchgate.net
Organic Light-Emitting Diodes (OLEDs) and Liquid Crystal Displays (LCDs)
Fluorinated biphenyl derivatives are essential components in advanced liquid crystal displays (LCDs) and are increasingly used in Organic Light-Emitting Diode (OLED) technology. nbinno.comnorthwestern.edu
In LCDs: Fluorinated compounds are prized for their excellent thermal stability, low viscosity, and optimal dielectric anisotropy, which are critical for achieving fast response times and high contrast ratios. nbinno.com The rigid biphenyl core of this compound contributes to the formation of stable liquid crystal phases.
In OLEDs: Aromatic amines are widely used as hole-injection and hole-transport materials due to their electron-donating nature. researchgate.net The amino group on the biphenyl scaffold makes this compound a candidate for incorporation into hole-transport layers (HTLs). The fluorine atom can help to tune the energy levels (HOMO/LUMO) of the material to create efficient interfaces for charge injection and transport, ultimately improving device efficiency and stability. northwestern.edu
Organic Semiconductors and Advanced Polymeric Systems
Conjugated polymer semiconductors, often based on donor-acceptor structures, are core materials in the field of organic electronics. nih.govnih.gov The chemical modifiability of organic semiconductors allows for the synthesis of novel materials with tailored properties. nih.gov
Semiconducting Polymers: The this compound molecule can be polymerized through its amino and hydroxyl groups to form advanced polymeric systems. The conjugated biphenyl backbone facilitates charge transport along the polymer chain. The electron-donating amino group and the electron-withdrawing fluoro group can create a donor-acceptor character within the polymer repeat unit, which is beneficial for tuning the material's bandgap and improving charge carrier mobility. nih.gov
Fluorinated Polyimides: This compound can also serve as a monomer in the synthesis of fluorinated polyimides. These materials are known for their exceptional thermal stability, mechanical strength, and desirable optical and dielectric properties, making them suitable for flexible electronics. researchgate.net
Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.comalfa-chemistry.com The properties of a MOF are highly dependent on the choice of the metal and the organic linker. The structure of this compound makes it an excellent candidate for a functionalized linker.
Functionalized Linkers: Biphenyl-dicarboxylate and its functionalized derivatives are widely used as linkers to generate MOFs with diverse structures and properties. acs.orgnih.gov The amino and hydroxyl groups on this compound can be converted to carboxylates to create a bifunctional or tetrafunctional linker.
Tuning MOF Properties: The presence of the amino and fluoro groups on the linker can tune the properties of the resulting MOF. Fluorinated MOFs often exhibit enhanced hydrophobicity and chemical stability. researchgate.netalfa-chemistry.com The polar C-F bonds can create specific adsorption sites for molecules, while amino groups can serve as basic catalytic sites or post-synthetic modification handles. researchgate.net
Table 2: Potential Contributions of this compound in Materials Science
| Material Class | Key Structural Feature Utilized | Potential Advantage |
|---|---|---|
| OLEDs/LCDs | Fluorinated biphenyl core, Amino group | Enhanced thermal stability, tuned energy levels for charge transport, improved response times. nbinno.comresearchgate.net |
| Organic Semiconductors | Conjugated biphenyl backbone, Donor/Acceptor groups | High charge carrier mobility, tunable electronic bandgap. nih.gov |
| Advanced Polymers | Reactive -NH2 and -OH groups | High thermal stability, mechanical robustness, solubility in organic solvents. researchgate.net |
| Metal-Organic Frameworks | Rigid backbone, Functional groups (-F, -NH2) | Enhanced chemical stability, hydrophobicity, functionalized pore surfaces for catalysis or selective adsorption. researchgate.netalfa-chemistry.com |
Applications as Fluorescent Probes and Imaging Agents in Non-Clinical Research
Fluorescent probes are indispensable tools in non-clinical research for visualizing and detecting specific analytes or biological processes in living cells and tissues. The design of a successful probe requires a fluorophore whose optical properties change in response to a specific event. nih.gov
The this compound scaffold possesses features that make it a promising starting point for the development of novel fluorescent probes:
Inherent Fluorescence: Biphenyl and other extended aromatic systems often exhibit native fluorescence. This fluorescence can be modulated by chemical reactions involving the amino or hydroxyl groups.
Reaction-Based Probes: The amino group is a versatile handle for creating "turn-on" fluorescent probes. It can be derivatized with a quenching group that is selectively cleaved in the presence of a target analyte (e.g., an enzyme or a reactive oxygen species), leading to a significant increase in fluorescence intensity. rsc.org This reaction-based approach provides high sensitivity and selectivity.
Environmental Sensitivity: The fluorescence of aromatic molecules with donor (amino) and acceptor groups can be sensitive to the polarity of their local environment. This property can be exploited to design probes that report on changes in cellular microenvironments, such as lipid membranes.
While specific probes based directly on this compound are not yet reported, the principles of probe design strongly support its potential. For example, probes for detecting biothiols have been developed using fluorophores like 4-chloro-7-nitrobenzofurazan (NBD), which reacts with target molecules to produce a fluorescent signal. nih.gov Similarly, the amino group of the title compound could be functionalized to react with specific analytes, making it a valuable tool for bioimaging applications in a research context.
Q & A
Q. What synthetic strategies are commonly employed for the preparation of 4-Amino-4'-fluoro-[1,1'-biphenyl]-3-ol?
The synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura coupling to construct the biphenyl core. For example, a boronic acid derivative (e.g., 4-fluorophenylboronic acid) can react with a halogenated precursor (e.g., 3-hydroxy-4-nitro-bromobenzene) under palladium catalysis. Subsequent reduction of the nitro group to an amine (using reagents like hydrogen/Pd-C or NaBH) yields the target compound. Key considerations include protecting the hydroxyl group during coupling (e.g., using TBSCl) and optimizing reaction conditions (temperature, solvent) to minimize side reactions .
Q. Which analytical techniques are critical for characterizing this compound?
Essential techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and purity.
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.
- HPLC : To assess purity and resolve enantiomers if chiral centers exist.
- FT-IR : To identify functional groups (e.g., -OH, -NH).
- X-ray Crystallography (if crystalline): For definitive structural confirmation .
Advanced Research Questions
Q. How can conflicting solubility and reactivity data for this compound be resolved in different solvent systems?
Contradictions often arise from solvent polarity and hydrogen-bonding effects. For instance:
- In polar aprotic solvents (e.g., DMF), the compound may exhibit enhanced solubility due to interactions with the hydroxyl and amino groups.
- In non-polar solvents (e.g., toluene), aggregation or crystallization may dominate. Systematic studies using UV-Vis spectroscopy or dynamic light scattering (DLS) can quantify solubility trends. Additionally, computational modeling (e.g., COSMO-RS) predicts solvent compatibility .
Q. What strategies mitigate competing side reactions during functionalization of the hydroxyl and amino groups?
- Protection/Deprotection : Temporarily block the hydroxyl group with TBS or acetyl protection, leaving the amino group free for reactions (e.g., acylation).
- Selective Catalysis : Use transition-metal catalysts (e.g., Pd/Cu) that favor specific sites. For example, Pd-mediated C-N coupling at the amino group without disturbing the hydroxyl group.
- pH Control : Adjust reaction pH to deprotonate specific groups (e.g., basic conditions for amino group reactivity) .
Q. How does the fluorine substituent influence the electronic and steric properties of the biphenyl system?
- Electronic Effects : Fluorine’s electronegativity withdraws electron density via inductive effects, polarizing the biphenyl core and altering reaction kinetics (e.g., slower electrophilic substitution at the fluorinated ring).
- Steric Effects : The fluorine atom’s small size minimizes steric hindrance, enabling regioselective functionalization. Computational studies (DFT) and Hammett substituent constants () quantify these effects .
Methodological Challenges and Solutions
Q. What experimental designs are optimal for studying the compound’s biological activity in enzyme inhibition assays?
- Factorial Design : Test variables (concentration, pH, temperature) systematically to identify synergistic effects.
- Kinetic Assays : Use fluorogenic substrates to monitor enzyme inhibition in real time (e.g., fluorescence quenching).
- Control Experiments : Include analogs lacking fluorine or hydroxyl groups to isolate substituent-specific effects .
Q. How can contradictions in reported binding affinities for receptor targets be addressed?
Discrepancies may arise from assay conditions (e.g., buffer composition, protein purity). Solutions include:
- Standardization : Adopt uniform protocols (e.g., SPR vs. ITC measurements).
- Mutagenesis Studies : Identify binding residues to validate specificity.
- Meta-Analysis : Cross-reference data from multiple sources (e.g., PubChem, ChEMBL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
